

# Butylphthalide for ischemic stroke treatment approved in China.

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## Butylphthalide (NBP) for Ischemic Stroke: A Technical Guide Executive Summary

**Butylphthalide** (NBP), a compound initially extracted from the seeds of Apium graveolens (celery), has emerged as a significant therapeutic agent for ischemic stroke in China. Approved by the China Food and Drug Administration (CFDA) in 2002, its application has since been supported by a growing body of preclinical and clinical evidence.[1][2][3][4][5] This technical guide provides an in-depth overview of **Butylphthalide**, focusing on its pharmacological profile, mechanisms of action, clinical efficacy, and the experimental methodologies that underpin its development. It is intended for researchers, scientists, and professionals in the field of drug development.

### **Introduction and Regulatory Status**

DL-3-n-**butylphthalide** (dl-NBP) is a synthetic racemic compound that has been approved and is widely used in China for the treatment of acute ischemic stroke.[6][7][8] The development of a synthetic version resolved the issue of limited resources from plant extracts.[6] **Butylphthalide** is available in both soft capsule and injectable formulations, with the latter developed to address the needs of patients with dysphagia and to enhance bioavailability.[9]

Chinese clinical guidelines for acute ischemic stroke include NBP as a recommended treatment to improve neurological deficits in patients with mild to moderate conditions.[5]



### **Mechanism of Action**

**Butylphthalide** exerts its neuroprotective effects through a multi-target mechanism, addressing various pathological processes that occur during and after an ischemic event.[5][10] Its therapeutic actions encompass anti-inflammatory, anti-oxidative, anti-apoptotic, and proangiogenic effects, as well as the protection of mitochondrial function and improvement of microcirculation.[5][10][11]

### **Anti-Inflammatory and Immunomodulatory Effects**

Ischemic stroke triggers a robust inflammatory response that exacerbates brain injury. NBP has been shown to mitigate this by:

- Suppressing Neuroinflammation: NBP attenuates the activation of microglia and astrocytes, key players in neuroinflammation.[12] It also reduces the infiltration of myeloid cells into the ischemic brain tissue.[7][13]
- Modulating Inflammatory Pathways: NBP inhibits the NF-κB signaling pathway, a central regulator of inflammation, leading to a downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] It also inhibits the NLRP3 inflammasome, further reducing the production of IL-1β.[13]
- Promoting Immune Tolerance: NBP has been observed to increase the expression of Foxp3, a key transcription factor for regulatory T cells, which play a role in maintaining immune tolerance and suppressing excessive inflammation.[13]

#### **Antioxidative Stress**

Oxidative stress is a major contributor to neuronal damage following ischemia-reperfusion injury. NBP combats this through:

Activation of the Nrf2/HO-1 Pathway: NBP upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[10][14] This pathway is a critical cellular defense mechanism against oxidative stress.[14] NBP enhances the nuclear translocation of Nrf2, leading to increased production of antioxidant enzymes.[14]



 Reducing Oxidative Damage: By activating the Nrf2 pathway, NBP increases the activity of superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA) and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3]

#### **Protection of Mitochondrial Function**

Mitochondrial dysfunction is a central event in the ischemic cascade, leading to energy failure and apoptosis.[15] NBP helps preserve mitochondrial integrity by:

- Attenuating Mitochondrial Dysfunction: NBP enhances the mitochondrial membrane potential and increases the activity of mitochondrial respiratory chain complexes.[1][3]
- Regulating Mitochondrial Dynamics: It restores the balance between mitochondrial fusion (regulated by Mfn1, Mfn2) and fission (regulated by Drp1, Fis1), which is disrupted during ischemia.[3]
- Inhibiting Drp1-mediated Fission: NBP suppresses the acetylation of Drp1, a key step in mitochondrial fission, thereby protecting against excessive mitochondrial fragmentation and subsequent neuronal damage.[15]

### **Anti-Apoptotic Effects**

NBP inhibits neuronal apoptosis through multiple pathways:

- Inhibition of Caspase Activation: It attenuates the activation of caspase-3 and caspase-9, key executioners of the apoptotic cascade.[16]
- Mitochondrial Apoptotic Pathway Regulation: NBP reduces the mitochondrial release of cytochrome c and apoptosis-inducing factor (AIF).[16]
- Modulation of Signaling Pathways: It down-regulates pro-apoptotic signaling mediated by phospho-JNK and p38 MAP kinase.[16] NBP also activates the Akt/mTOR and PI3K/Akt signaling pathways, which promote cell survival.[4]

### **Promotion of Angiogenesis and Neurogenesis**

NBP aids in long-term recovery by promoting the formation of new blood vessels and neurons:



- Enhancing Angiogenesis: NBP upregulates the expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (Ang-1), and Hypoxia-Inducible Factor-1α (HIF-1α).[17][18] It has been shown to activate the Akt/GSK-3β and Sonic Hedgehog (Shh) signaling pathways to promote angiogenesis.[19][20]
- Promoting Neurogenesis: NBP stimulates neurogenesis through the activation of the Wnt/β-catenin signaling pathway and by increasing the production of neurotrophic factors like
   Brain-Derived Neurotrophic Factor (BDNF).[21]

# Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on **Butylphthalide**.

# Table 1: Clinical Efficacy of Butylphthalide in Ischemic Stroke



Study Type	Number of Participa nts	Treatmen t Group	Control Group	Outcome Measure	Results	Citation
Randomize d, Double- Blind, Placebo- Controlled Trial	1216	Butylphthal ide	Placebo	Favorable functional outcome (mRS 0-2) at 90 days	56.7%	44.0%
Meta- analysis of 57 RCTs	8747	Butylphthal ide	Placebo/C ontrol	Neurologic al deficit reduction (NIHSS)	Mean Difference: -3.39	-
Meta- analysis of 2 RCTs	260	Butylphthal ide	Placebo/C ontrol	Death and dependenc y at 3 months	25.38%	43.08%
Randomize d, Double- Blind, Double- Dummy Trial	535	90-day NBP	14-day Ozagrel	Favorable outcome (mRS) at day 90	Significantl y better with NBP (P < 0.001)	-
Randomize d Clinical Trial (Post- stroke Aphasia)	118	NBP soft capsules	Placebo	Improveme nt in Western Aphasia Battery- Aphasia Quotient (WAB-AQ) at 6 months	Significant improveme nt (p = 0.003)	-





Table 2: Preclinical Efficacy of Butylphthalide in Animal

**Models of Ischemic Stroke** 

Animal Model	Treatment	Outcome Measure	Results	Citation
dMCAO Mice	NBP (60 mg/kg/day)	Cerebral Infarct Size	Significant reduction	[15]
pMCAO Mice	NBP (100 mg/kg, i.p.)	Infarct Volume	~50% reduction	[16]
RHRSP with	NBP (80 mg/kg/day)	Infarct Volume	Significant reduction	[18]
dMCAO Mice	NBP	Angiogenesis (BrdU+/CD31+ cells)	Increased	[19]
tMCAO Mice	NBP (4, 8 mg/kg, i.v.)	Angiogenesis (VEGFA, CD31)	Significant stimulation	[20]

Table 3: Adverse Events Reported in Clinical Trials

Adverse Event	Incidence Range	Citation
Elevated Transaminase	1.39% - 17.53%	[22]
Gastrointestinal Discomfort	1.09% - 6.15%	[22]
Rash	0% - 1.96%	[22]
Serious Adverse Events (vs. Placebo)	10.1% vs. 12.0%	[23]

# Detailed Experimental Protocols In Vitro Model of Ischemic Stroke: Oxygen and Glucose Deprivation (OGD)

• Cell Line: PC12 neuronal cells.



- Pre-treatment: Cells are pre-treated for 24 hours with NBP (e.g., 10 μmol/L).
- OGD Induction: To mimic ischemic conditions, cells are washed with glucose-free DMEM and then incubated in this medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 8 hours).
- Reperfusion (Optional): Following OGD, the medium is replaced with normal glucosecontaining medium, and cells are returned to a normoxic incubator for a period of reoxygenation.
- Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase-3 activity), oxidative stress markers (ROS, MDA, SOD), and protein expression of signaling molecules (e.g., Nrf2, HO-1) are assessed.[1][3]

# In Vivo Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

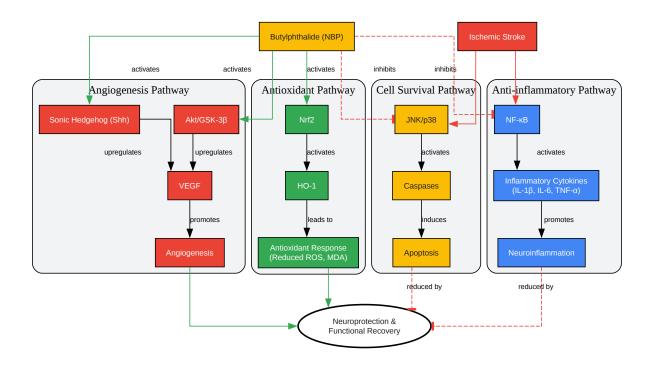
- Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Stroke-Prone Renovascular Hypertensive Rats - RHRSP).
- Surgical Procedure (Transient MCAO tMCAO):
  - Anesthesia is induced (e.g., with isoflurane).
  - A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - The ECA is ligated and dissected distally.
  - A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
  - After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.
- Surgical Procedure (Permanent MCAO pMCAO): The occluding filament is left in place permanently.



- Drug Administration: NBP or vehicle is administered at specified doses and time points (e.g., 60 mg/kg daily, intraperitoneally or by oral gavage) starting immediately after reperfusion or at various time points post-MCAO.
- Outcome Measures:
  - Neurological Deficit Scoring: Assessed at various time points post-surgery to evaluate motor and sensory function.
  - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  - Histological and Immunohistochemical Analysis: Brain sections are stained to assess neuronal apoptosis (TUNEL), inflammation (microglial and astrocyte markers), and angiogenesis (CD31).
  - Western Blotting: Protein levels of key signaling molecules are quantified in the peri-infarct region.[7][16][17][18]

# Signaling Pathways and Experimental Workflows NBP's Neuroprotective Signaling Pathways



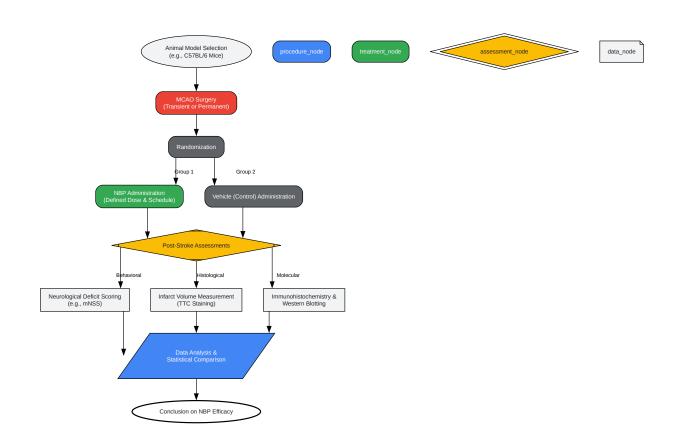


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Caption: Key signaling pathways modulated by **Butylphthalide** (NBP) in ischemic stroke.

### **Experimental Workflow for Preclinical Evaluation of NBP**





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